molecular formula C10H8O4 B8442858 2-Hydroxymethyl-5-furan-3-yl-pyran-4-one

2-Hydroxymethyl-5-furan-3-yl-pyran-4-one

Cat. No. B8442858
M. Wt: 192.17 g/mol
InChI Key: ZXIGNXAUCDYKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713994B2

Procedure details

A mixture of trifluoro-methanesulfonic acid 6-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-4H-pyran-3-yl ester1 (6.94 g, 17.8 mmole), furan-3-boronic acid (4.0 g, 35.7 mmole), tetrakistriphenylphosphine palladium (1.024 g, 0.87 mmole), cesium carbonate (16.32 g, 50.1 mmole) and potassium bromide (10.63 g, 89.3 mmole) in (250 mL) dioxane (250 mL) is heated to 60° C. and stirred overnight. The reaction mixture is cooled to room temperature and diluted with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined ethyl acetate layers were washed with water, dried over sodium sulfate, filtered, diluted with an equal volume of hexanes and passed thru a short column of magnesol and silica gel eluting with 1:1 hexanes/ethyl acetate. The product is eluted with 2:1 ethyl acetate/hexanes, the solvents were evaporated, triturated with 1:1 hexanes/ethyl acetate, filtered, washed with the same solvent and air dried to give an off white solid, 2.58 g; MS (ES+): m/z 307.3(M+H). This solid is dissolved in tetrahydrofuran and tetrabutylammonium fluoride solution in tetrahydrofuran (40.0 mL, 40.0 mmole) is added and the mixture stirred at room temperature overnight. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined ethyl acetate layers were combined and washed with water, dried over sodium sulfate, filtered, diluted with an equal volume of hexanes and passed thru a short column of magnesol and silica gel eluting with 1:1 hexanes/ethyl acetate. The product is eluted with 2:1 ethyl acetate/hexanes, the solvents were evaporated, triturated with 1:1 hexanes/ethyl acetate, filtered, washed with the same solvent and air dried to give an off white solid, 2.06 g, (37%); MS (ES+): m/z 193.2(M+H). (T. Kamino, et. al.; Tet. Lett. 44 (2003) 7349)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
trifluoro-methanesulfonic acid 6-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-4H-pyran-3-yl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
1.024 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
16.32 g
Type
reactant
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.[C:9](=[O:12])([O-])[O-].[Cs+].[Cs+].[Br-].[K+].[F-].[CH2:18]([N+](CCCC)(CCCC)CCCC)CCC.[O:35]1[CH2:40][CH2:39][O:38][CH2:37][CH2:36]1>[Cl-].[NH4+].O1CCCC1.O>[OH:35][CH2:36][C:37]1[O:38][CH:39]=[C:40]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)[C:9](=[O:12])[CH:18]=1 |f:1.2.3,4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
trifluoro-methanesulfonic acid 6-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-4H-pyran-3-yl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Name
tetrakistriphenylphosphine palladium
Quantity
1.024 g
Type
reactant
Smiles
Name
cesium carbonate
Quantity
16.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10.63 g
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with an equal volume of hexanes
WASH
Type
WASH
Details
The product is eluted with 2:1 ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
triturated with 1:1 hexanes/ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with the same solvent and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give an off white solid, 2.58 g
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with an equal volume of hexanes
WASH
Type
WASH
Details
The product is eluted with 2:1 ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
triturated with 1:1 hexanes/ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with the same solvent and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give an off white solid, 2.06 g, (37%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCC=1OC=C(C(C1)=O)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.